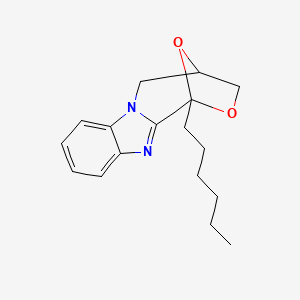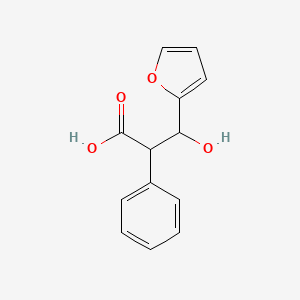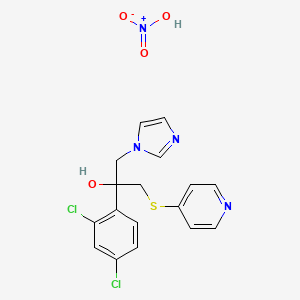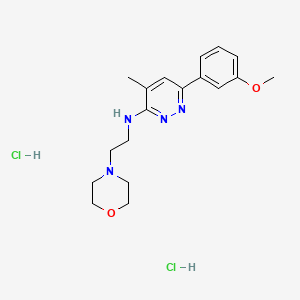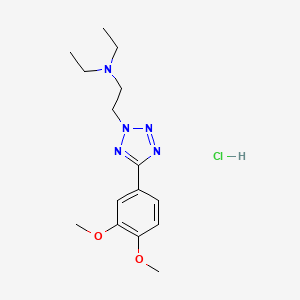
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride is a chemical compound with the molecular formula C15H23N5O2·HCl and a molecular weight of 341.8364 g/mol . This compound is characterized by the presence of a tetrazole ring, an ethanamine group, and a dimethoxyphenyl group, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is incorporated via a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain a high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Components: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-: Similar structure but without the hydrochloride group.
2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrobromide: Similar structure but with a bromide group instead of a chloride group.
Uniqueness
The uniqueness of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-(3,4-dimethoxyphenyl)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
158553-49-2 |
|---|---|
Formule moléculaire |
C15H24ClN5O2 |
Poids moléculaire |
341.83 g/mol |
Nom IUPAC |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C15H23N5O2.ClH/c1-5-19(6-2)9-10-20-17-15(16-18-20)12-7-8-13(21-3)14(11-12)22-4;/h7-8,11H,5-6,9-10H2,1-4H3;1H |
Clé InChI |
QFFLQIRXFHPPFD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1N=C(N=N1)C2=CC(=C(C=C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


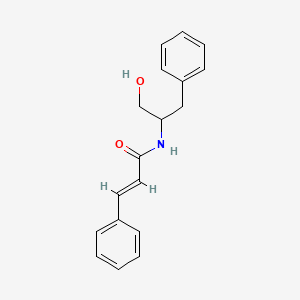
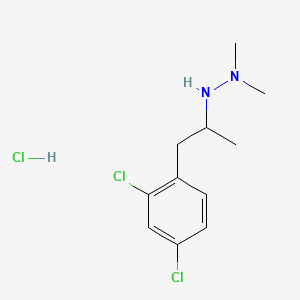



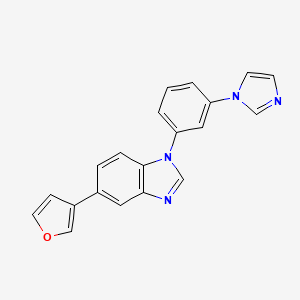
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
